Piperazine hydroiodide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperazine;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.HI/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEUCOMSCDMLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992566 | |
| Record name | Piperazine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71850-05-0 | |
| Record name | Piperazine, hydriodide (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71850-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine hydroiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Piperazine Hydroiodide
Direct Synthesis Approaches to Piperazine (B1678402) Hydroiodide
The direct formation of piperazine hydroiodide can be approached through straightforward acid-base chemistry, as well as through more complex one-pot procedures that leverage the differential reactivity of the piperazine nitrogens.
Facile One-Pot, One-Step Synthetic Procedures
While a specific one-pot synthesis for this compound is not extensively detailed in the reviewed literature, the principles for its formation can be inferred from related one-pot syntheses of piperazine derivatives. One-pot methodologies are highly valued for their efficiency, reducing the need for intermediate isolation and purification steps, which in turn saves time and resources. Such a procedure for this compound would likely involve the in-situ formation of the piperazine ring followed by acidification with hydroiodic acid.
Conceptually, a one-pot synthesis could involve the cyclization of a suitable precursor, such as diethanolamine or ethylenediamine, followed by the introduction of hydroiodic acid to precipitate or isolate the desired salt. The efficiency of such a process would depend on the careful selection of reagents and reaction conditions to avoid unwanted side reactions.
Utilization of Protonated Piperazine Intermediates in Synthesis
A well-established strategy for the synthesis of monosubstituted piperazine derivatives involves the use of protonated piperazine intermediates. This approach leverages the decreased nucleophilicity of one of the nitrogen atoms upon protonation, allowing for selective reaction at the other nitrogen. This principle can be effectively applied to control the synthesis of piperazine-containing compounds. nih.gov
In this method, piperazine is treated with one equivalent of an acid, such as hydrochloric acid, to form the monoprotonated piperazine-1-ium cation in situ. nih.gov This intermediate can then react with an electrophile to yield a monosubstituted piperazine derivative. While the literature extensively covers the use of hydrochloride and acetate (B1210297) salts for this purpose, the same principle applies to the use of hydroiodic acid to form a piperazine-1-ium iodide intermediate. nih.gov This method provides a simple and cost-effective route to a wide array of monosubstituted piperazines without the need for protecting groups. The reaction can be carried out in common solvents like methanol or acetic acid. nih.gov
Table 1: One-Pot Synthesis of Monosubstituted Piperazines via Protonated Intermediates
Electrophile Solvent Conditions Yield (%) Reference Methyl chloroformate Acetic Acid Room Temperature High uniovi.es 4-Methylbenzyl chloride Methanol Reflux High uniovi.es
Catalytic Pathways in this compound Synthesis
Catalytic methods offer powerful tools for the synthesis of the piperazine scaffold, often providing higher efficiency, selectivity, and more environmentally benign reaction conditions compared to stoichiometric methods. These catalytic routes can be broadly categorized into heterogeneous, metal-ion mediated, and biocatalytic transformations.
Heterogeneous Catalysis in Piperazine Derivative Formation
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. In the context of piperazine synthesis, various solid catalysts have been employed for the cyclization of precursors like ethanolamine and ethylenediamine.
For instance, the reaction of ethanolamine with ammonia over a Ni-MgO catalyst at temperatures between 200 and 275 °C can produce piperazine. google.com Other heterogeneous catalysts, such as those based on nickel, copper, cobalt, and zeolites, have also been investigated for the synthesis of piperazine from different starting materials. researchgate.net The choice of catalyst and reaction conditions, including temperature and pressure, significantly influences the yield and selectivity towards piperazine. researchgate.netnih.gov While these methods produce the free base of piperazine, it can be readily converted to this compound by treatment with hydroiodic acid.
Table 2: Heterogeneous Catalysis in Piperazine Synthesis
Starting Material(s) Catalyst Temperature (°C) Yield of Piperazine (%) Reference Ethanolamine, Ammonia Ni-MgO 200-275 Relatively High Dioximes 5%-Pd/C 50 44 nih.gov Dioximes Raney Nickel 50 Complex Mixture nih.gov
Metal-Ion Mediated Transformations
Homogeneous metal catalysts have been extensively used in the synthesis of piperazine and its derivatives. These transformations often involve the metal ion in key steps such as C-N bond formation and cyclization.
Palladium-catalyzed reactions are particularly common for the synthesis of arylpiperazines through amination reactions. organic-chemistry.org Similarly, iridium-based catalysts have been employed for the synthesis of C-substituted piperazines from imines. researchgate.net Manganese(III) acetate [Mn(OAc)3] has been utilized to mediate the radical cyclization of unsaturated piperazine derivatives to form more complex structures. nih.gov These metal-mediated methods provide access to a wide range of functionalized piperazines, which can subsequently be converted to their hydroiodide salts if desired. A notable one-pot, three-component synthesis of highly substituted piperazines involves the ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates, achieving excellent stereoselectivity. nih.gov
Table 3: Metal-Ion Mediated Synthesis of Piperazine Derivatives
Reaction Type Metal Catalyst/Mediator Starting Materials Key Features Reference Radical Cyclization Mn(OAc)3 Unsaturated diacyl/alkyl-acyl piperazines, 1,3-dicarbonyls Formation of dihydrofuran-piperazine compounds in low to high yields. [3+3] Cycloaddition [IrCl(cod)(PPh3)] Aromatic and aliphatic imines Atom-economical, high yields, excellent regio- and diastereoselectivity. mdpi.com One-pot, Three-component Annulation Palladium catalyst N-activated aziridines, anilines, propargyl carbonates High yields and excellent stereoselectivity (de, ee >99%).
Biocatalytic Routes to Enantiopure Piperazine Derivatives
Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. Enzymes such as lipases, imine reductases (IREDs), and transaminases (ATAs) are increasingly being explored for the production of enantiopure piperazine precursors and derivatives. mdpi.com
For instance, imine reductases have been used for the direct synthesis of piperazines from 1,2-dicarbonyl and 1,2-diamine substrates, yielding various N- and C-substituted piperazines with high activity and excellent enantioselectivity under mild reaction conditions. acs.org Transaminases have been employed in a biocatalytic approach to prepare optically active piperazinones, which are valuable precursors to chiral piperazines. uniovi.es This method involves the transamination of an N-(2-oxopropyl) amino acid ester, followed by spontaneous cyclization. uniovi.es By selecting a transaminase with the desired stereoselectivity, both enantiomers of the piperazinone can be accessed. uniovi.es Lipase-catalyzed reactions, such as regioselective amidation, have also been utilized in the synthesis of chiral piperidine (B6355638) derivatives, a strategy that could potentially be adapted for piperazine synthesis. nih.gov These biocatalytic methods are particularly valuable for the synthesis of optically active piperazine derivatives for pharmaceutical applications.
Table 4: Biocatalytic Approaches to Piperazine Derivatives and Precursors
Enzyme Class Reaction Type Substrates Product(s) Key Advantages Reference Imine Reductase (IRED) Double reductive amination 1,2-Dicarbonyls, 1,2-Diamines N- and C-substituted piperazines High activity and excellent enantioselectivity. nih.gov Amine Transaminase (ATA) Transamination and spontaneous cyclization N-(2-oxopropyl) amino acid esters Optically active piperazinones Access to both enantiomers, high isolated yields (70-90%), ee >99%. google.com Lipase Regioselective amidation (Potential for) Diamines and dicarboxylic acids/esters Chiral piperazine amides High regioselectivity. researchgate.net
Advanced Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives, particularly those with defined stereochemistry, often necessitates advanced and elegant synthetic strategies. These methodologies are crucial for accessing structurally complex and biologically relevant molecules.
Asymmetric Synthesis Methodologies
Asymmetric synthesis of piperazine derivatives is paramount for the development of chiral drugs, as the biological activity of enantiomers can differ significantly. Common strategies involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.
One notable approach involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. This method allows for the synthesis of a variety of highly enantioenriched tertiary piperazin-2-ones, which can subsequently be reduced to the corresponding chiral piperazines. Another strategy employs chiral auxiliaries, such as (R)-(-)-phenylglycinol, to guide the stereoselective formation of the piperazine ring. For instance, the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to a homochiral α-amino sulfinylimine derived from (R)-phenylglycinol.
The resulting chiral piperazine derivatives can then be converted to their hydroiodide salts by treatment with hydroiodic acid.
Table 1: Asymmetric Synthesis Approaches for Chiral Piperazine Cores
| Methodology | Chiral Source | Key Intermediate | Potential this compound Derivative Precursor |
| Palladium-Catalyzed Decarboxylative Allylic Alkylation | Chiral Ligand | Enantioenriched tertiary piperazin-2-ones | Chiral tertiary piperazines |
| Chiral Auxiliary-Based Synthesis | (R)-(-)-Phenylglycinol | Homochiral α-amino sulfinylimine | Chiral 2-phenyl-3-(trifluoromethyl)piperazines |
| Chiral Pool Synthesis | L-α,β-diaminopropionate | 5-alkylated-2-piperazinecarboxylic acids | Chiral 5-alkyl-substituted piperazines |
Stereoselective Catalytic Reductive Cyclization
Stereoselective catalytic reductive cyclization offers an efficient route to substituted piperazines with control over the relative stereochemistry of the substituents. A recently developed method utilizes primary amines and nitrosoalkenes as synthons to generate bis(oximinoalkyl)amines. slideshare.net Subsequent stereoselective catalytic reductive cyclization of these dioxime intermediates yields piperazines. slideshare.net The predominant formation of cis-isomers is often observed, which can be rationalized by the addition of dihydrogen from the less hindered face of a dihydropyrazine intermediate. slideshare.net
For example, the reductive cyclization of diketooximes has been shown to predominantly form cis-isomers of the corresponding piperazines, and in some cases, the reaction is stereospecific, yielding only the 2,6-cis-isomers. slideshare.net This method provides access to cis-2,6-diaryl-piperazines, which are not readily accessible through other synthetic routes. slideshare.net The free piperazine base obtained from this cyclization can be subsequently treated with hydroiodic acid to form the desired this compound salt.
Table 2: Stereoselective Reductive Cyclization for Piperazine Synthesis
| Substrate | Catalyst | Predominant Isomer | Reference |
| Bis(oximinoalkyl)amines | 5%-Pd/C | cis-piperazines | slideshare.net |
| Diketooximes | 5%-Pd/C | cis-2,6-disubstituted piperazines | slideshare.net |
Multi-Step Approaches with Protecting Group Strategies
Protecting group strategies are indispensable in the multi-step synthesis of complex piperazine derivatives, especially for achieving selective functionalization of the two nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for one of the piperazine nitrogens, allowing for selective reaction at the other nitrogen. chemicalforums.com
The final deprotection step, particularly of a Boc group, is often achieved under acidic conditions. While trifluoroacetic acid or hydrochloric acid are commonly used, the use of hydroiodic acid in this step would directly yield the desired this compound salt.
Table 3: Common Protecting Groups in Piperazine Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl, HI) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis |
| Benzyl | Bn | Benzyl bromide or chloride | Hydrogenolysis |
Process Intensification and Modern Reaction Techniques
To enhance the efficiency, safety, and scalability of this compound synthesis, modern reaction techniques such as microwave-assisted synthesis and flow chemistry are increasingly being adopted.
Microwave-Accelerated Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities compared to conventional heating methods. google.com The application of microwave-assisted synthesis to the preparation of piperazine derivatives has been shown to be highly effective. google.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Monosubstituted Piperazine Derivative
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
| Reaction Time | Several hours | Significantly shorter times |
| Yield | Comparable | Comparable or improved |
| Purity | Comparable | Comparable or improved |
Flow Chemistry and Continuous Reactor Designs
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. chemicalforums.comresearchgate.net The synthesis of piperazine derivatives is well-suited for flow chemistry applications. chemicalforums.comresearchgate.net
Continuous flow systems can be designed for multi-step syntheses, integrating reaction, separation, and purification steps into a single, uninterrupted process. researchgate.net For example, a two-step continuous synthesis of cyclizine, a piperazine derivative, has been reported where alkyl chlorides are generated in a flow reactor and then reacted with the appropriate piperazine base in a subsequent micro-capillary flow reactor. chemicalforums.com
While the direct synthesis of this compound in a flow reactor has not been extensively documented, the formation of other hydrochloride salts in continuous flow has been demonstrated. chemicalforums.com This suggests that a similar setup, where a stream of a synthesized piperazine derivative is mixed with a stream of hydroiodic acid, could be a highly efficient method for the continuous production of this compound.
Table 5: Key Parameters in Flow Chemistry Reactor Design for Piperazine Synthesis
| Parameter | Description | Importance |
| Reactor Type | Micro-capillary, packed-bed, etc. | Influences mixing, heat transfer, and handling of solids. |
| Residence Time | Time reactants spend in the reactor. | Critical for reaction completion. |
| Flow Rate | Rate at which reactants are pumped. | Determines residence time and throughput. |
| Temperature | Reaction temperature. | Can be precisely controlled for optimal yield and selectivity. |
| Mixing | Efficiency of reactant mixing. | Crucial for reaction kinetics. chemicalforums.com |
Advanced Spectroscopic and Diffraction Analyses of Piperazine Hydroiodide
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of piperazine (B1678402) hydroiodide at the atomic level. Both solution-state and solid-state NMR techniques provide complementary information regarding its molecular conformation and crystalline arrangement.
High-Resolution Solution-State NMR Studies
In solution, piperazine hydroiodide typically exists as the piperazine-1,4-diium cation, where both nitrogen atoms are protonated, balanced by iodide anions. High-resolution ¹H and ¹³C NMR spectroscopy in solvents like DMSO-d₆ or D₂O confirms the highly symmetrical nature of this cation.
The ¹H NMR spectrum is characterized by a single, sharp signal for the eight methylene protons (CH₂), indicating that they are chemically and magnetically equivalent on the NMR timescale. This equivalence arises from the rapid chair-to-chair conformational flipping of the piperazine ring. Similarly, the ¹³C NMR spectrum displays a single resonance for the four equivalent methylene carbons. The protonation of the nitrogen atoms leads to a significant downfield shift for both proton and carbon signals compared to free piperazine base, a consequence of the deshielding effect of the adjacent positive charge. While specific shifts can vary slightly with solvent and concentration, typical values are summarized below.
Interactive Table 1: Typical Solution-State NMR Chemical Shifts for the Piperazinium Cation
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~3.2-3.4 | Singlet | Represents all 8 equivalent methylene protons. |
Temperature-dependent NMR studies can be employed to investigate the energetics of the ring inversion process. For substituted or N-acylated piperazines, cooling the sample can slow the conformational exchange enough to resolve distinct signals for axial and equatorial protons.
Solid-State NMR Crystallography for Crystal Structure Analysis
Solid-State NMR (ssNMR) provides insight into the structure of this compound in its crystalline form, offering a bridge between the solution-state dynamics and the static picture from diffraction methods. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples.
In the solid state, the symmetry observed in solution may be reduced due to crystal packing effects. This can result in the appearance of multiple crystallographically distinct sites for the piperazinium cation, which would lead to a splitting of the single resonance observed in solution into multiple peaks in the ssNMR spectrum. The chemical shifts in ssNMR are highly sensitive to the local electronic environment, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. Therefore, ssNMR can be used to confirm the number of unique molecules in the asymmetric unit of the crystal and to probe the nature of the N-H···I hydrogen bonds.
X-ray Diffraction Analysis of Crystalline Forms
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD techniques provide crucial data on the structure, phase, and packing of this compound.
Single Crystal X-ray Diffraction for Absolute Structure Determination
SCXRD analysis provides the exact unit cell parameters and space group of the crystal. For example, related piperazinium halide salts have been shown to crystallize in various systems, including monoclinic and orthorhombic space groups, depending on the specific anion and presence of solvates.
Interactive Table 2: Representative Crystallographic Data for a Piperazinium Halide Salt
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic / Orthorhombic |
| Space Group | e.g., P2₁/n, Pnma |
| a (Å) | Varies |
| b (Å) | Varies |
| c (Å) | Varies |
| α (°) | 90 |
| β (°) | Varies (if monoclinic) |
| γ (°) | 90 |
Powder X-ray Diffraction for Phase Identification and Crystallinity Assessment
Powder X-ray diffraction (PXRD) is a rapid and essential technique for confirming the bulk phase purity and crystallinity of a synthesized sample of this compound. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. The sharp, well-defined peaks in the PXRD pattern are indicative of a well-ordered, crystalline material.
The experimental PXRD pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm that the bulk material consists of a single, pure phase. This is crucial for ensuring that the properties being measured are representative of the desired compound and not a mixture of phases or an amorphous solid.
Analysis of Crystal Packing and Hydrogen Bonding Networks
The crystal structure of this compound is dominated by a network of strong charge-assisted hydrogen bonds between the piperazinium cations (N-H⁺ donors) and the iodide anions (I⁻ acceptors). The piperazinium cation, with its four available N-H protons in a dicationic state, acts as an effective hydrogen bond donor.
Vibrational Spectroscopy Applications in Characterization
Vibrational spectroscopy is a non-destructive analytical method that probes the molecular vibrations within a sample. By analyzing the interaction of light with the material, techniques like Infrared (IR) and Raman spectroscopy provide a molecular fingerprint, offering detailed information about chemical bonding, functional groups, and molecular structure.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When piperazine reacts with hydroiodic acid to form this compound, the nitrogen atoms in the piperazine ring are protonated, forming a piperazinium dication. This transformation introduces new vibrational modes and shifts existing ones, which can be clearly identified in the IR spectrum.
The formation of the N-H⁺ bond in the piperazinium ion is a key feature. This gives rise to strong absorption bands corresponding to N-H⁺ stretching vibrations, typically observed in the broad region of 3200-2800 cm⁻¹. These bands are often complex due to hydrogen bonding. The C-H stretching vibrations of the methylene (-CH₂) groups in the ring are expected in the 3000-2850 cm⁻¹ region. researchgate.net Deformation or bending vibrations are also critical for identification. The scissoring and wagging modes of the -CH₂- groups and, importantly, the N-H⁺ bending vibrations appear in the fingerprint region (below 1600 cm⁻¹). The C-N stretching vibrations within the piperazinium ring are also identifiable in this region. researchgate.net
Table 1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H⁺ Stretching | 3200 - 2800 | Strong, Broad |
| C-H Stretching | 3000 - 2850 | Medium to Strong |
| N-H⁺ Bending | 1600 - 1500 | Medium |
| C-H Bending (Scissoring) | ~1450 | Medium |
Note: The exact positions of the peaks can vary based on the sample's physical state and intermolecular interactions.
While IR spectroscopy is excellent for identifying polar functional groups, Raman spectroscopy is particularly sensitive to the vibrations of the non-polar molecular backbone. For this compound, this allows for a detailed analysis of the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that form the heterocyclic ring structure. bu.edu
The Raman spectrum provides complementary information to the IR spectrum. The symmetric vibrations of the piperazinium ring are often strong in the Raman spectrum. Key vibrations include the C-C and C-N stretching modes, which provide insight into the conformation and symmetry of the ring. The C-H stretching vibrations are also visible, typically appearing in the 3000-2800 cm⁻¹ range. researchgate.net Analysis of the Raman spectra, often aided by computational methods like Density Functional Theory (DFT), can help distinguish between different possible conformations (e.g., chair or boat) of the piperazine ring within a crystal lattice or material matrix. researchgate.net
Table 2: Key Raman Shifts for this compound
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretching | 3000 - 2800 | Strong |
| C-H Bending/Deformation | 1480 - 1440 | Medium |
| C-N Stretching | 1190 - 1040 | Strong |
| C-C Stretching | 1120 - 1000 | Medium |
Note: Raman shifts are based on data for piperazine and related derivatives; specific values for the hydroiodide salt may vary. researchgate.net
Microscopic Characterization of Materials Incorporating this compound
This compound is utilized as an additive to enhance the thermal stability and performance of inorganic perovskite films, such as those made from Cesium Lead Iodide (CsPbI₃). rsc.orgresearchgate.net The introduction of this compound can significantly influence the morphology and surface properties of the resulting films. High-resolution microscopy techniques are essential for visualizing these changes.
Scanning Electron Microscopy (SEM) is a critical technique for analyzing the surface morphology of materials at the microscale. In the context of perovskite thin films incorporating this compound, SEM is used to examine key characteristics such as grain size, grain boundary distribution, and film uniformity. nih.gov
Research has shown that the addition of additives like this compound can lead to an increase in the grain size of the perovskite film and a reduction in the number of grain boundaries. rsc.orgnih.gov Larger, more uniform grains are generally desirable as they can reduce defect sites and improve charge transport, leading to more efficient solar cells. SEM images provide direct visual evidence of these morphological improvements, revealing a more compact and homogenous film surface and confirming the role of this compound in controlling the crystallization and final structure of the perovskite layer.
Atomic Force Microscopy (AFM) provides higher-resolution topographical information than SEM, enabling the characterization of surfaces at the nanoscale. AFM is used to quantify the surface roughness of the perovskite films and visualize nanoscale features that are not resolvable by SEM. mdpi.com
For materials incorporating this compound, AFM analysis can determine parameters like the root-mean-square (RMS) roughness. A smoother surface, indicated by a lower RMS value, is often correlated with fewer surface defects and better interfacial contact with adjacent layers in a device stack, such as the charge transport layers in a solar cell. mdpi.com By providing precise, three-dimensional maps of the surface topography, AFM confirms the effects of the this compound additive on film smoothness and can help correlate these nanoscale structural properties with improvements in device performance and stability.
Computational and Theoretical Investigations of Piperazine Hydroiodide
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For piperazine (B1678402) hydroiodide, these calculations can reveal how the protonation of the piperazine ring and the presence of the iodide counter-ion affect its electronic characteristics. Density Functional Theory (DFT) is a common method for such investigations, offering a good balance between accuracy and computational cost.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an indicator of the chemical reactivity and kinetic stability of a molecule. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.
For the piperazine molecule, theoretical calculations have been performed to determine its HOMO-LUMO gap. Upon formation of piperazine hydroiodide, the piperazine ring is protonated. This protonation is expected to significantly lower the energy of the HOMO, which is primarily localized on the nitrogen atoms. The presence of the electron-withdrawing protonated amine group stabilizes the molecule, leading to a larger HOMO-LUMO gap compared to neutral piperazine. This suggests that this compound is electronically more stable and less reactive than its parent amine.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method/Basis Set |
|---|---|---|---|---|
| Piperazine (neutral) | -6.5 | 1.5 | 8.0 | DFT/B3LYP/6-31G |
| Piperazinium (protonated) | -9.8 | -0.2 | 9.6 | DFT/B3LYP/6-31G |
Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution within a molecule. These maps are crucial for understanding intermolecular interactions, as they show regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map, red typically indicates negative electrostatic potential, while blue indicates positive potential.
For this compound, the protonation of the nitrogen atoms in the piperazine ring creates localized centers of positive charge. The ESP map would therefore show strong blue regions around the N-H protons. The iodide anion, in contrast, is a large, diffuse region of negative charge. This charge distribution dictates how this compound interacts with other molecules and its environment, such as in a crystal lattice or in solution. The electrostatic interactions between the positively charged piperazinium cation and the negatively charged iodide anion are the primary forces holding the salt together.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. This allows for the investigation of conformational changes, dynamic behavior, and intermolecular interactions in a simulated environment.
The piperazine ring is not planar and can adopt several conformations, with the chair conformation being the most stable. In this compound, the piperazinium cation will also predominantly exist in a chair conformation. MD simulations can be used to study the dynamics of the ring, including the rate of chair-to-chair interconversion. The presence of the bulky iodide counter-ion and the interactions in a condensed phase (solid or solution) can influence these dynamics. Studies on piperazine derivatives have shown that the flexibility of the piperazine ring can be important for its biological activity.
In the solid state, this compound will form a crystal lattice stabilized by a network of intermolecular interactions. The primary interactions are the ionic bonds between the piperazinium cations and iodide anions. In addition, hydrogen bonds will form between the N-H groups of the cation and the iodide anion (N-H···I). MD simulations, often in conjunction with quantum chemical calculations, can model these interactions to predict the crystal structure and properties of the solid material. In solution, the simulations would focus on the solvation of the ions and their interactions with solvent molecules.
Predictive Modeling in this compound Chemistry
Predictive modeling encompasses a range of computational techniques used to predict the properties and behavior of chemical systems. These models are often built on data from experiments or higher-level computations.
Quantitative Structure-Activity Relationship (QSAR) is a predictive modeling approach commonly used in drug discovery. For piperazine derivatives, QSAR models have been developed to correlate their structural features with their biological activities. While not directly applicable to the chemical properties of this compound itself, these studies demonstrate the utility of predictive modeling for compounds containing the piperazine scaffold.
In a different application, predictive models have been successfully used to describe the solubility of CO2 in aqueous solutions of piperazine. These models, which can be based on thermodynamic principles or machine learning algorithms, are crucial for designing and optimizing carbon capture technologies. This highlights the power of predictive modeling to handle complex chemical systems involving piperazine, and similar approaches could be developed to predict properties of this compound, such as its solubility in different solvents or its stability under various conditions.
Computational Prediction of Reaction Pathways
The synthesis and reactivity of this compound are governed by specific reaction pathways that can be elucidated using computational methods. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful for mapping out potential energy surfaces, identifying transition states, and determining the most favorable reaction mechanisms.
Computational approaches are frequently used to predict the outcomes of organic reactions, including those for forming heterocyclic structures like piperazine or its subsequent salt formation. For instance, machine learning models combined with reaction network approaches have been developed to predict both the products and the pathways of complex organic reactions. researchgate.net These models can identify key structural fragments of intermediates and classify them according to fundamental reaction rules. researchgate.net
In the context of amine reactions, DFT studies have been employed to investigate mechanisms such as the amination of alcohols, which involves steps like dehydrogenation, imidization, and hydrogenation. researchgate.net Similarly, the mechanism of amide bond formation, a related reaction type, has been explored by developing machine learning models to predict DFT-level descriptors for carboxylic acids and amines, which can then be used to predict reaction rates. digitellinc.comrsc.org Such computational frameworks could be adapted to study the formation of this compound from piperazine and hydroiodic acid, predicting the thermodynamics and kinetics of the acid-base reaction.
Furthermore, computational methods can rationalize product formation in reactions involving the piperazine ring. For example, DFT calculations have been used to elucidate the degradation pathways of piperazine, identifying viable routes to various byproducts. nih.gov A similar approach could theoretically be applied to predict the decomposition pathways of this compound under specific conditions. Advanced techniques, such as those that impose geometrical constraints to guide the discovery of reaction pathways, can efficiently predict complex chemical transformations with minimal human input, which could be valuable in exploring the reactivity of this compound. nih.gov
Table 1: Computational Methods for Reaction Pathway Prediction
| Method | Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms of amine synthesis and degradation. | Provides energy profiles, identifies transition states, and determines reaction kinetics. researchgate.netnih.gov |
| Machine Learning & Reaction Networks | Predicting products and pathways of organic reactions. | Identifies key intermediates and classifies reaction rules. researchgate.net |
| Graph Neural Networks | Predicting DFT-level descriptors for reaction partners. | Enables high-throughput screening and prediction of reaction rates for processes like amide coupling. rsc.org |
| Imposed Activation (IACTA) | Guided discovery of complex chemical reaction pathways. | Efficiently predicts reaction outcomes and mechanisms with minimal prior knowledge. nih.gov |
In Silico Screening for Molecular Design
In silico screening is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large virtual libraries of compounds to identify candidates with promising properties. For molecules containing the piperazine scaffold, these techniques are widely used to predict biological activity and pharmacokinetic profiles. mdpi.com Although specific studies on this compound are scarce, the methodologies applied to its parent structure and derivatives are directly relevant.
Molecular docking is a primary tool in in silico screening. It predicts the preferred orientation of a ligand when bound to a target receptor, allowing for the estimation of binding affinity. jetir.org For example, piperazine derivatives have been screened via molecular docking to identify potential inhibitors for enzymes like urease and to discover ligands for targets such as sigma receptors. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and salt bridges, between the piperazine moiety and amino acid residues in the active site of a protein. nih.govbohrium.com
Quantitative Structure-Activity Relationship (QSAR) models are another vital component of in silico screening. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models are used to predict the activity of newly designed molecules. For instance, QSAR studies on piperazine derivatives have been performed to discover potent inhibitors of the mTORC1 protein, a key target in cancer therapy. mdpi.com
Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are also critical for the development of new therapeutic agents. In silico tools are routinely used to predict these properties, helping to filter out compounds that are likely to fail in later stages of development due to poor bioavailability or metabolic instability. mdpi.com Studies on various piperazine derivatives have utilized platforms like SwissADME to evaluate their drug-likeness based on criteria such as Lipinski's rule of five. mdpi.com
The general workflow for in silico screening of piperazine-based compounds typically involves the design of a virtual library, followed by computational evaluation using these varied techniques to identify promising lead candidates for further synthesis and experimental testing. researchgate.netnih.gov
Table 2: In Silico Screening Results for Selected Piperazine Derivatives
| Compound Class | Target | Method(s) | Key Findings |
|---|---|---|---|
| Piperazine derivatives | Urease | Molecular Docking | Identified compounds with excellent inhibitory potential (IC50 values from 1.1 to 33.40 µM). nih.gov |
| Piperazine-based compounds | Sigma Receptor 1 (S1R) | Molecular Docking, Molecular Dynamics | Discovered a potent S1R agonist with high affinity (Ki value of 3.2 nM). nih.gov |
| N-substituted 7-piperazin-1-ylfluoroquinolones | DNA Gyrase | Molecular Docking | Selected theoretically active molecules based on favorable binding interactions and hydrogen bond formation. researchgate.net |
| Phenyl Piperazine derivatives | Depression-related targets (e.g., 2Z5X) | Molecular Docking | Predicted binding affinities to design potential antidepressant agents. jetir.org |
Mechanistic Studies of Reactions Involving Piperazine Hydroiodide
Elucidation of Reaction Mechanisms in Organic Transformations
Investigation of Nucleophilic Substitution Pathways
The piperazine (B1678402) ring, with its two secondary amine nitrogens, is an effective nucleophile. Studies on piperazine and its derivatives have explored their role in nucleophilic substitution reactions. For instance, piperazine can act as an efficient nucleophile in reactions with compounds like pentafluoropyridine, where substitution occurs preferentially at the para position researchgate.net. The mechanism of these reactions is influenced by the nature of the electrophile, the leaving group, and the reaction conditions organic-chemistry.orgnih.gov.
The interaction of palladium(II) complexes containing a piperazine ligand with various biologically relevant nucleophiles has been studied to understand the kinetics and mechanisms of substitution. These studies suggest an associative substitution mechanism for these reactions rsc.org.
Mechanistic Aspects of Cyclization Reactions
Piperazine and its derivatives are central to many cyclization reactions, which are fundamental in synthesizing a wide range of heterocyclic compounds. One area of research has focused on the manganese(III) acetate (B1210297) mediated radical cyclization of piperazine derivatives with 1,3-dicarbonyl compounds to form novel dihydrofuran-piperazine compounds nih.govresearchgate.net. The proposed mechanism involves the formation of a radical intermediate on the piperazine derivative, which then undergoes cyclization nih.govresearchgate.net.
Another approach involves the catalytic reductive cyclization of dioximes to synthesize piperazine rings. The proposed mechanism for this transformation includes the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, followed by cyclization and subsequent reduction steps nih.gov. Various catalysts, including palladium on carbon, are employed in these reactions nih.gov.
Catalytic Roles and Mechanisms of Piperazine Hydroiodide and its Derivatives
While there is no specific information on the catalytic role of this compound, the broader family of piperazine-based compounds has been explored for its catalytic activities.
Mechanistic Insight into Piperazine-Based Catalysts
Piperazine derivatives have been utilized in the synthesis of catalysts. For example, piperazine-based ionic liquids immobilized on nanoparticles have been shown to be effective catalysts in the synthesis of benzoxazoles and benzimidazoles nih.gov. The proposed mechanism involves the activation of a reactant by the catalyst, facilitating nucleophilic attack and subsequent cyclization nih.gov.
Adsorption and Surface Interaction Mechanisms in Heterogeneous Catalysis
The surface interactions of piperazine-containing materials are relevant to their application in areas like carbon capture. Piperazine-grafted metal-organic frameworks have been studied for their carbon dioxide adsorption properties. The mechanism of interaction involves both physisorption and chemisorption of CO₂ onto the free amine sites of the piperazine moieties nih.gov.
Fundamental Mechanistic Insights into Piperazine Salt Formation and Interactions
The formation of piperazine salts is a key aspect of its chemistry, particularly in pharmaceuticals. While the specific interactions within this compound are not detailed in the literature, a study on piperazine-based dithiooxamide (B146897) ligands with diiodine provides some related insights. This research suggests a halogen-bonding-mediated radical reaction mechanism that leads to the formation of triiodide salts of the piperazine derivatives. This indicates a complex interaction between the piperazine moiety and iodine that goes beyond simple acid-base salt formation.
The current body of scientific literature does not provide detailed mechanistic studies specifically focused on this compound in the context of organic transformations, catalysis, or its fundamental salt interactions. While research on the broader class of piperazine compounds offers valuable insights into the potential reactivity and roles of the piperazine ring, dedicated studies are needed to elucidate the specific chemical behavior of this compound.
pH-Dependent Speciation and Ionization Profiles
Piperazine is a diamine, meaning it has two nitrogen atoms that can accept protons. This characteristic dictates its acid-base chemistry, which is fundamental to understanding its reactivity. The protonation state of piperazine, and consequently this compound, is highly dependent on the pH of the solution.
The ionization of piperazine in an aqueous solution occurs in two steps, each with a corresponding acid dissociation constant (pKa). These constants quantify the tendency of the protonated forms to release a proton. The two pKa values for piperazine have been reported at 25 °C to be approximately 5.35 and 9.73. wikipedia.org
The equilibrium for the protonation of piperazine can be represented as follows:
First Protonation: Pz + H₂O ⇌ HPz⁺ + OH⁻ (Characterized by pKb₁) HPz⁺ + H₂O ⇌ Pz + H₃O⁺ (Characterized by pKa₂)
Second Protonation: HPz⁺ + H₂O ⇌ H₂Pz²⁺ + OH⁻ (Characterized by pKb₂) H₂Pz²⁺ + H₂O ⇌ HPz⁺ + H₃O⁺ (Characterized by pKa₁)
Here, Pz represents the neutral piperazine molecule, HPz⁺ is the monoprotonated piperazinium ion, and H₂Pz²⁺ is the diprotonated piperazinium ion. The pKa values correspond to the deprotonation of the diprotonated and monoprotonated species, respectively.
The speciation of piperazine at different pH values can be summarized as follows:
At a pH below pKa₁ (around 5.35): The diprotonated form, piperazinium(2+), is the predominant species.
At a pH between pKa₁ and pKa₂ (between approximately 5.35 and 9.73): The monoprotonated form, piperazinium(1+), is the major species in solution.
At a pH above pKa₂ (around 9.73): The neutral, unprotonated piperazine molecule is the dominant form.
When this compound is dissolved in a solution, the initial species present are the piperazinium cation(s) and the iodide anion. The extent of protonation will then be governed by the pH of the solution. For instance, in a neutral solution (pH 7), the monoprotonated form of piperazine would be the most abundant, as this pH falls between the two pKa values. taylorandfrancis.com The pH of a 10% aqueous solution of piperazine is typically between 10.8 and 11.8, indicating its basic nature. wikipedia.org
The ionization profile of piperazine is also influenced by temperature. Studies have shown that the pKa values of piperazine decrease with an increase in temperature, which in turn affects the distribution of its ionic species.
Table 1: pKa Values of Piperazine at Different Temperatures
| Temperature (°C) | pKa₁ | pKa₂ |
| 25 | 5.35 | 9.73 |
| 30 | 5.27 | 9.66 |
| 40 | 5.02 | 9.39 |
| 50 | 4.93 | 9.17 |
This table presents data compiled from various sources. The exact values may vary slightly depending on the experimental conditions. uregina.ca
Lattice Energy Contributions in Solid-State Formations
The stability of the solid-state structure of this compound is significantly influenced by its lattice energy. Lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous ions. It is a measure of the strength of the electrostatic forces between the ions in the crystal lattice.
Several factors contribute to the magnitude of the lattice energy, primarily the charge of the ions and the distance between them (ionic radii). According to Coulomb's law, the force of attraction between ions is directly proportional to the product of their charges and inversely proportional to the square of the distance between them. khanacademy.org Therefore, salts with highly charged ions that are small in size tend to have higher lattice energies.
In the case of this compound, the piperazinium cation can exist in a monoprotonated (HPz⁺) or diprotonated (H₂Pz²⁺) state. The iodide anion (I⁻) has a single negative charge. The formation of this compound can result in different stoichiometries, such as piperazine monohydroiodide or piperazine dihydroiodide.
The lattice energy will differ between these forms. For piperazine dihydroiodide, the diprotonated piperazinium cation (H₂Pz²⁺) has a +2 charge, leading to a stronger electrostatic attraction with the two iodide anions compared to the +1 charge of the monoprotonated cation in the monohydroiodide salt. Consequently, piperazine dihydroiodide is expected to have a significantly higher lattice energy than piperazine monohydroiodide.
The contribution of lattice energy is crucial in understanding the solubility of this compound. A higher lattice energy generally corresponds to lower solubility, as more energy is required to overcome the forces holding the ions together in the crystal lattice.
Interaction Dynamics in Solution and Solid Phases
The interaction dynamics of this compound, both in solution and in the solid state, are governed by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions determine the compound's physical properties and its role in chemical reactions.
In Solution:
In solution, the piperazinium cations and iodide anions are solvated by the solvent molecules. The nature of these interactions depends on the polarity of the solvent. In polar protic solvents like water, the piperazinium cations, with their N-H groups, can act as hydrogen bond donors, forming strong hydrogen bonds with the solvent molecules. The iodide anion can also be solvated through ion-dipole interactions.
The conformational dynamics of the piperazine ring are also an important aspect of its solution behavior. The six-membered piperazine ring typically adopts a chair conformation. In solution, the ring can undergo conformational inversion. The rate of this inversion can be studied using techniques like dynamic NMR spectroscopy. The presence of substituents on the piperazine ring can affect the energy barrier for this inversion. nih.govrsc.org
In the Solid Phase:
In the solid state, the ions of this compound are arranged in a regular crystal lattice. The primary interactions holding the lattice together are the ionic bonds between the positively charged piperazinium cations and the negatively charged iodide anions.
Recent research has shown the use of this compound as a passivating agent in perovskite solar cells. 1-material.com This application highlights the importance of its solid-state interactions. In this context, the piperazinium and iodide ions are thought to interact with the surface of the perovskite material, passivating defects and improving the stability and efficiency of the solar cell. The specific nature of these interactions at the material's surface is an active area of research.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the interaction dynamics of this compound. These studies can model the geometric and electronic structure of the compound and predict the nature and strength of intermolecular interactions in both the solution and solid phases. physchemres.orgnih.gov
Applications of Piperazine Hydroiodide in Materials Science and Engineering
Development of Functional Materials Utilizing Piperazine (B1678402) Moieties
The inherent properties of the piperazine ring, such as its ability to form hydrogen bonds and its defined conformational structure, make it a "privileged scaffold" not only in drug discovery but also in materials design. rsc.orgrsc.orgresearchgate.net Its incorporation can enhance thermal stability, modify solubility, and introduce reactive sites for further functionalization, leading to the creation of materials tailored for specific, high-performance applications.
The synthesis of piperazine-based polymers leverages the reactivity of its two secondary amine groups, allowing it to act as a monomer in polymerization reactions. nih.gov A variety of polymers have been developed, including polyamides, polyurethanes, and specialized antimicrobial polymers. nih.govudayton.edu For instance, piperazine is a key monomer, along with trimesoyl chloride, in the interfacial polymerization process used to create the active layers of thin-film composite membranes. mdpi.comresearchgate.net
Researchers have also explored novel synthetic routes to create advanced piperazine-containing polymers. One such method is ring-opening metathesis polymerization (ROMP) to produce homopolymers that can act as electron donors in charge-transfer complexes, suggesting potential applications in electronics and solar cells. hbku.edu.qa Another approach involves synthesizing polyester (B1180765) diols with piperazine units, which are then chain-extended to create amorphous polyester urethane (B1682113) thermoplastics. udayton.eduudayton.edu These polymers can be further coordinated with metal ions to introduce degradative properties, which is valuable for biomedical engineering applications. udayton.eduudayton.edu
The table below summarizes different synthetic approaches for creating piperazine-based polymers.
| Polymer Type | Monomers | Polymerization Method | Key Properties/Applications |
| Polyamide | Piperazine (PIP), Trimesoyl chloride (TMC) | Interfacial Polymerization | Thin-film composite membranes for nanofiltration. mdpi.comresearchgate.net |
| Polyester Urethane | Poly(alkyl piperazine succinate) diols, Hexamethylene diisocyanate | Chain Extension | Amorphous thermoplastics, degradable metallopolymers for bioengineering. udayton.eduudayton.edu |
| Poly(guanylurea)s | Piperazine, Monomer with guanidine (B92328) groups | --- | Biocompatible, selective antimicrobial activity. nih.gov |
| Piperazine Polymer (PE) | Piperazine, Ethylenediaminetetraacetic dianhydride (EDTAD) | Green Synthetic Route | Bacterial repellence for biomedical materials. nih.govrsc.org |
| Charge-Transfer Polymers | Piperazine-containing monomers | Ring-Opening Metathesis Polymerization (ROMP) | Electron-donating polymers for electronics and optical systems. hbku.edu.qa |
Piperazine is a cornerstone in the fabrication of high-performance membranes, particularly for nanofiltration and reverse osmosis. The interfacial polymerization reaction between piperazine in an aqueous phase and an acyl chloride (like trimesoyl chloride) in an organic phase forms an ultra-thin, selective polyamide layer on a porous support. mdpi.com This poly(piperazine amide) layer is crucial for the membrane's separation performance. mdpi.com
Researchers have extensively studied how to modify and enhance these piperazine-based membranes. Strategies include:
Surface Roughening : Introducing additives like polyethylene (B3416737) glycol (PEG) into the aqueous piperazine solution can increase the surface roughness of the resulting polyamide layer, which has been shown to enhance water permeability. researchgate.net
Incorporation of Nanomaterials : Adding nanoparticles such as aluminum hydroxide (B78521) or mesoporous silica (B1680970) into the active layer during polymerization can improve pure water flux, salt rejection, and antifouling properties. researchgate.netresearchgate.net
Surface Grafting : Post-fabrication modification, such as grafting hydrophilic molecules like serinol onto the membrane surface, can significantly enhance hydrophilicity and improve antifouling characteristics, which is particularly useful for treating challenging industrial wastewater. researchgate.net
Role in Advanced Polymer Science and Composite Materials
The rigid, cyclic structure of piperazine imparts unique characteristics when incorporated into polymer backbones. It can enhance the mechanical and thermal properties of materials and serve as a versatile linker in the creation of complex polymer networks and composite materials.
The bifunctional nature of piperazine, with its two reactive nitrogen atoms, allows it to act as a cross-linking agent or a fundamental building block in the formation of three-dimensional polymeric networks. wikipedia.org This capability is exploited in the creation of thermoset resins and hydrogels. For example, piperazine derivatives can be used as couplers in the synthesis of azetidinium-functionalized polymers, creating bifunctional materials with varied reactivity. acs.org
In the context of hydrogels for bioengineering, piperazine-containing peptides have been used to create matrices with controlled stiffness. acs.org The piperazine unit contributes to the structural integrity of the network, which is essential for applications like tissue engineering where mimicking the mechanical properties of biological tissues is critical. acs.org
Integrating piperazine moieties into polymers and composites can lead to significant improvements in material performance. In composite materials, piperazine derivatives like trimethylaminoethyl piperazine (TMAP) have been explored for their ability to improve mechanical strength. bdmaee.net By enhancing the interfacial adhesion between the polymer matrix and reinforcing fillers, these compounds can lead to composites with superior durability and performance characteristics. bdmaee.net
In hybrid materials, which merge organic components like piperazine with inorganic materials such as ceramics or metals, the result can be multifunctional composites with exceptional properties. researchgate.netbdmaee.net These materials are being investigated for advanced applications, including protective coatings for solar panels and durable, lightweight components for wind turbine blades. bdmaee.net The presence of the piperazine ring can contribute to improved thermal stability, chemical resistance, and tailored physical properties.
Applications in Nanomaterials and Surface Functionalization
The reactivity of the piperazine ring makes it an excellent candidate for the surface functionalization of nanomaterials. mdpi.com By grafting piperazine or its derivatives onto the surface of nanoparticles, their properties can be precisely tuned for specific applications.
A notable example is the functionalization of mesoporous silica nanoparticles, such as SBA-15. nih.govacs.org Researchers have attached piperazine-based silane (B1218182) coupling agents to the surface of these nanoparticles to create nanocarriers. nih.govacs.org This modification has been shown to:
Enhance Loading Capacity : The functionalized surface shows increased interaction with guest molecules, leading to higher loading efficiency for substances like corrosion inhibitors or drugs. nih.govacs.org
Control Release Rates : The modified surface can significantly slow the release of encapsulated molecules, allowing for more controlled and sustained delivery. nih.gov
This approach has been successfully used to create smart nanocontainers for corrosion inhibitors, where the piperazine-functionalized silica showed improved inhibition efficiency compared to its unmodified counterpart. acs.org Similarly, in biomedical applications, piperazine-functionalized silica has been used to enhance the loading of anticancer drugs. nih.gov
The table below highlights research findings on piperazine-functionalized nanomaterials.
| Nanomaterial | Functionalizing Agent | Application | Key Finding |
| Mesoporous Silica (SBA-15) | Piperazine silane coupling agent | Corrosion Inhibitor Carrier | Functionalization improved the release of the inhibitor by up to 17 times compared to the unmodified sample. acs.org |
| Mesoporous Silica (SBA-15) | Methyldimethoxysilylpropylpiperazine (MDSP) | Anticancer Drug Carrier | Surface functionalization increased the interaction with the drug gemcitabine, enhancing loading content. nih.gov |
Functionalization of Mesoporous Materials
The functionalization of mesoporous materials, particularly mesoporous silica, with piperazine moieties has been a subject of scientific investigation to enhance their properties for various applications. While direct studies detailing the use of piperazine hydroiodide for this purpose are not extensively documented, research into the incorporation of piperazine and its derivatives provides insight into the potential role of such compounds.
Piperazine-functionalized mesoporous silica, such as SBA-15 nanorods, has been synthesized through post-grafting methods. nih.govresearchgate.net This process typically involves the use of a silane coupling agent containing a piperazine group, such as methyldimethoxysilylpropylpiperazine (MDSP). nih.gov The introduction of piperazine onto the silica surface modifies its chemical and physical properties, which can be further tailored by reacting the piperazine with other molecules. For instance, the piperazine-functionalized surfaces can be reacted with precursors like bromoacetic acid or succinic anhydride (B1165640) to introduce carboxylic acid groups. nih.gov
The primary amine groups of piperazine introduced onto the mesoporous silica surface can significantly influence the material's interaction with other substances. This functionalization has been shown to enhance the loading capacity of certain molecules. For example, modifying mesoporous silica with a carboxylic acid derivative of piperazine has been found to increase the loading of the anticancer drug gemcitabine. mdpi.com Similarly, the functionalization of SBA-15 with a piperazine silane coupling agent has been demonstrated to improve the loading and controlled release of the corrosion inhibitor 2-mercaptobenzothiazole (B37678) (MBT). researchgate.net
The following table summarizes the key findings related to the functionalization of mesoporous silica with piperazine derivatives.
| Material | Functionalizing Agent | Application | Key Finding |
| SBA-15 Nanorods | Methyldimethoxysilylpropylpiperazine (MDSP) and carboxylic acid precursors | Drug delivery (Gemcitabine) | Increased drug loading capacity. nih.govmdpi.com |
| SBA-15 | Piperazine silane coupling agent | Corrosion inhibition (MBT) | Enhanced loading and controlled release of the inhibitor. researchgate.net |
Development of Piperazine-Containing Nanocarriers
Piperazine and its derivatives are recognized as important structural motifs in medicinal chemistry and have been incorporated into various nanocarrier systems for therapeutic applications. mdpi.com While specific research on nanocarriers formulated directly with this compound is limited, the broader field of piperazine-containing nanocarriers offers valuable insights.
The synthesis of piperazine-based compounds for conjugation to nanocarriers, such as humanized ferritin, has been developed for the delivery of siRNA in cancer cells. nih.gov These synthetic routes often involve multi-step processes to create piperazine derivatives with specific functional groups suitable for attachment to the nanocarrier and for interaction with the therapeutic payload. nih.gov For example, piperazine-based compounds featuring one or two piperidine (B6355638) rings have been designed to promote electrostatic interactions with negatively charged nucleic acids like siRNA. nih.gov
The functionalization of mesoporous silica nanoparticles with piperazine and its derivatives is another approach to developing nanocarriers. nih.gov These functionalized nanoparticles can act as carriers for drugs, with the piperazine moiety influencing the loading and release characteristics of the therapeutic agent. nih.gov Studies have shown that modifying the surface of mesoporous silica with piperazine-related compounds can enhance the interaction between the carrier and the drug, leading to improved loading efficiency. nih.gov
The table below highlights examples of piperazine-containing nanocarriers and their intended applications.
| Nanocarrier Type | Piperazine Derivative | Therapeutic Application | Key Feature |
| Humanized Ferritin | Piperazine-based compounds with piperidine rings | siRNA delivery | Promotes electrostatic interaction with siRNA. nih.gov |
| Mesoporous Silica Nanoparticles (SBA-15) | Piperazine and its carboxylic acid derivatives | Drug delivery (Gemcitabine) | Surface functionalization enhances drug loading. nih.gov |
Applications in CO2 Capture Materials
Piperazine has been extensively studied as a highly effective solvent for post-combustion CO2 capture. mdpi.comrsc.orgnationalcarboncapturecenter.comnih.gov Although the direct application of this compound in this context is not a primary focus of research, the fundamental chemistry of piperazine in CO2 absorption is well-established. Piperazine is a cyclic diamine that can react with CO2 to form carbamates. mdpi.com
Research has also explored the use of piperazine-based ionic liquids and other advanced solvent systems for CO2 capture. nih.govtandfonline.comresearchgate.netmdpi.com These materials aim to overcome some of the drawbacks of traditional aqueous amine systems, such as high regeneration energy and solvent degradation. The development of piperazine-based mixed solvents is an active area of research, with studies focusing on optimizing solvent composition to improve CO2 cyclic capacity, absorption rate, and reduce viscosity and volatility. researchgate.net
The following table provides a summary of the performance of piperazine and piperazine-blended solvents in CO2 capture applications.
| Solvent System | Key Performance Metric | Finding |
| Aqueous Piperazine (PZ) | CO2 Absorption Rate | Fast reaction kinetics with CO2. mdpi.comnih.gov |
| Aqueous Piperazine (PZ) | CO2 Loading Capacity | Theoretically capable of absorbing 2 moles of CO2 per mole of piperazine. mdpi.com |
| MDEA + PZ Blends | Absorption Rate | The addition of PZ doubles the absorption rate compared to pure MDEA. mdpi.com |
| DETA + PZ Blends | Energy Savings | Can save up to 54.8% of energy compared to MEA. mdpi.com |
| 2 m PZ / 3 m HMPD | Overall Performance | Offers more than twice the CO2 cyclic capacity and absorption rate of 7 m MEA. researchgate.net |
Supramolecular Chemistry of Piperazine Hydroiodide
Molecular Recognition and Noncovalent Interactions
Hydrogen Bonding Networks in Piperazine (B1678402) Hydroiodide Systems
In the solid state, the doubly protonated piperazine-1,4-diium cation is a potent hydrogen bond donor, with four available N-H sites. These sites readily engage with halide anions, forming robust N-H···I hydrogen bonds. A key example is found in the crystal structure of piperazine-1,4-diium diiodide–diiodine (1:1), C₄H₁₂I₄N₂. researchgate.net In this compound, the piperazinium cations and the polyiodide anions (specifically I₄²⁻) are linked through these hydrogen bonds, creating a comprehensive three-dimensional framework. researchgate.net The piperazine ring in these structures typically adopts a stable chair conformation. nih.govnih.gov
Table 1: Crystallographic Data for a Piperazinium-Iodide System
| Compound | Formula | Crystal System | Space Group | Key Interactions |
|---|
Role of Iodide Anions in Supramolecular Interactions
The iodide anion is not merely a passive counterion; it plays a multifaceted role in the supramolecular assembly. Its primary function is as a hydrogen bond acceptor for the N-H groups of the piperazinium cation. researchgate.net However, its large size and polarizability allow it to participate in other significant noncovalent interactions.
Self-Assembly Phenomena and Directed Architectures
The specific and directional nature of the noncovalent interactions in piperazine hydroiodide systems allows for the predictable self-assembly of molecules into well-defined supramolecular architectures, which can range from discrete, finite clusters to infinite, extended networks.
Design of Discrete Supramolecular Assemblies
While piperazinium halides often form extended networks due to the multiple hydrogen bond donor sites, the design of discrete assemblies is theoretically possible. This can be achieved by employing strategies that limit the propagation of the network in three dimensions. One approach is the use of bulky co-formers or templating agents that sterically hinder the formation of infinite lattices. By carefully selecting molecules that can cap the hydrogen bonding sites of the piperazinium cation, it is possible to direct the assembly towards finite, zero-dimensional structures. Another strategy involves using piperazine derivatives with substituents that block some of the N-H donor sites, thereby reducing the dimensionality of the resulting hydrogen-bonded network.
Formation of Extended Supramolecular Networks
The formation of extended one-, two-, or three-dimensional networks is a hallmark of the supramolecular chemistry of simple piperazinium salts. The ability of the piperazine-1,4-diium cation to donate four hydrogen bonds, coupled with the acceptor capability of the iodide anion, facilitates the creation of robust, interconnected structures.
As demonstrated by the crystal structure of piperazine-1,4-diium diiodide–diiodine (1:1), N-H···I hydrogen bonds link the organic cations and polyiodide anions into a stable 3D framework. researchgate.net In other piperazinium-based systems, such as those with sulfonate anions, the piperazinium dication and the anions are also linked by N-H···O hydrogen bonds, forming three-dimensional frameworks. nih.gov The dimensionality of the network is highly dependent on the number and geometry of the hydrogen bond donors and acceptors. Piperazine and its protonated forms are widely recognized as versatile building blocks for the self-assembly of such crystalline networks. cymitquimica.comrsc.org
Crystal Engineering and Cocrystal Formation Principles
Crystal engineering utilizes the principles of supramolecular chemistry to design and synthesize new solid-state materials with desired properties. nih.govglobalresearchonline.net In the context of this compound, this involves the strategic use of hydrogen bonds, and potentially halogen bonds, to create specific crystal packing arrangements and to form multicomponent crystals, or cocrystals.
The primary tool in the crystal engineering of piperazinium salts is the supramolecular synthon—a robust and predictable pattern of noncovalent interactions. nih.gov For this compound, the key synthons would involve charge-assisted N-H···I hydrogen bonds. By understanding the geometric preferences of these synthons, chemists can predict and control the assembly of molecules in the solid state.
The formation of cocrystals involving this compound would rely on introducing a third component (a co-former) that can compete with or complement the existing hydrogen bonding network. A suitable co-former would possess strong hydrogen bond acceptor or donor sites that can interact with the piperazinium cation or the iodide anion, respectively. For instance, a molecule with a carboxylic acid or amide group could form strong N-H···O or O-H···I hydrogen bonds, leading to the formation of a new, stable crystalline phase with modified physicochemical properties. The selection of co-formers is a critical challenge in cocrystal design, often guided by matching the hydrogen bonding capabilities of the components. globalresearchonline.netmdpi.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Piperazine-1,4-diium diiodide–diiodine (1:1) |
| Piperazine |
Strategies for Cocrystallization of this compound
The formation of multicomponent crystalline solids involving this compound can be achieved through various established cocrystallization techniques. The choice of method depends on the physicochemical properties of this compound and the selected coformer, including their solubility, thermal stability, and physical state. While specific studies on this compound cocrystals are not widely documented, the following methods represent standard and applicable strategies for their synthesis.
Solution-Based Methods
Solution-based crystallization is a common approach where the self-assembly of components occurs in a liquid phase.
Solvent Evaporation: This is the most conventional technique for growing high-quality single crystals suitable for X-ray diffraction analysis. The method involves dissolving stoichiometric amounts of this compound and a selected coformer in a common solvent or a solvent mixture. Slow evaporation of the solvent increases the concentration of the solutes, leading to supersaturation and subsequent nucleation and growth of the cocrystal. The solvent choice is critical as it must dissolve all components without reacting with them.
Slurry Crystallization: In this method, a suspension of this compound and a coformer is stirred in a small amount of a solvent in which the components have limited solubility. nih.gov The solvent facilitates a solution-mediated transformation to the most stable crystalline phase, which is often the desired cocrystal. This technique is effective for screening coformers and can yield thermodynamically stable products. nih.gov
Reaction Crystallization: This technique is suitable when the cocrystal components have different solubilities or when the salt itself is formed in situ. For instance, piperazine could be reacted with hydroiodic acid in the presence of a coformer. The formation of the piperazinium iodide salt, followed by its interaction with the coformer in solution, can directly precipitate the multicomponent crystal. mdpi.com
Solid-State Methods
Solid-state, or mechanochemical, methods are solvent-free or use minimal solvent (liquid-assisted grinding) and are considered green chemistry approaches.
Neat Grinding: This technique involves the manual or mechanical grinding of solid this compound and a coformer together using a mortar and pestle or a ball mill. nih.gov The mechanical energy applied breaks down the initial crystal lattices and facilitates the formation of new supramolecular synthons, leading to the cocrystal phase. mdpi.com
Liquid-Assisted Grinding (LAG): A variation of neat grinding, LAG involves adding a catalytic amount of a liquid to the solid mixture before grinding. frontiersin.org The liquid phase can accelerate the cocrystallization process by enhancing molecular mobility and facilitating the transformation to the cocrystal phase, often resulting in a more crystalline product than neat grinding. mdpi.comfrontiersin.org
Structural Analysis of Multicomponent Solid Forms
The crystal structures of multicomponent solids containing this compound are dictated by a hierarchy of non-covalent interactions. The piperazinium cation, with its multiple N-H groups, and the iodide anion are the primary players in forming the supramolecular architecture.
Hydrogen Bonding Motifs
Due to the transfer of a proton from hydroiodic acid to the basic nitrogen atom of piperazine, the resulting piperazinium cation is a strong hydrogen-bond donor. rsc.org This leads to the formation of robust, charge-assisted hydrogen bonds of the type N⁺–H···I⁻. These interactions are fundamental in organizing the ions into specific motifs.
In piperazinium salts, the dicationic species is particularly effective in forming hydrogen bonds in multiple directions, creating extended networks such as 1D chains, 2D sheets, or 3D frameworks. mdpi.com For instance, in the structure of piperazine-1,4-diium diiodide–diiodine, the piperazinium (C₄H₁₂N₂)²⁺ cations and iodide anions are arranged in layers. The piperazinium cations adopt a chair conformation and are linked to polyiodide chains via N–H···I hydrogen bonds. researchgate.net
When a coformer with hydrogen bond accepting groups (e.g., carboxylates, hydroxyls) is introduced, a variety of supramolecular synthons can be formed. The interaction between the piperazinium N-H donors and carboxylate acceptors frequently results in recurring ring motifs, which are predictable patterns of hydrogen bonds. mdpi.comresearchgate.net
Table 1: Representative Hydrogen Bond Parameters in Piperazinium Salts
| Compound/Interaction Type | D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|---|
| (pipH₂) (TsO)₂ mdpi.com | N1–H1A···O1 | 0.94(3) | 1.91(3) | 2.843(3) | 171(3) |
| N1–H1B···O2 | 0.94(3) | 2.00(3) | 2.871(3) | 154(3) | |
| (pipH₂) (ClCH₂COO)₂ mdpi.com | N1–H1A···O1 | 0.93(2) | 1.81(2) | 2.729(2) | 170(2) |
| N1–H1B···O2 | 0.93(2) | 1.83(2) | 2.748(2) | 168.1(19) | |
| (C₄H₁₂N₂)I₂·I₂ researchgate.net | N1–H1A···I1 | 0.90 | 2.76 | 3.655(4) | 173.2 |
D = Donor atom (N); A = Acceptor atom (O, I). Data is illustrative of typical geometries.
The Role of Halogen Bonding
Beyond hydrogen bonding, the iodide anion can act as a halogen bond acceptor. mdpi.com Furthermore, if the coformer is a halogenated molecule (e.g., diiodotetrafluorobenzene) or if excess iodine is present, halogen bonds of the type C–I···I⁻ or I···I⁻ can form. iucr.orgnih.gov These interactions are highly directional and can be a powerful tool for controlling the assembly of molecules in the solid state. oup.com
In the crystal structure of piperazine-1,4-diium diiodide–diiodine, the iodide anions and neutral diiodine molecules are linked into zigzag chains via I⁻···I₂ halogen bonds. These polyiodide chains are then situated between layers of piperazinium cations. researchgate.net The terminal nitrogen atom of a piperazine moiety has also been shown to act as a halogen bond acceptor, forming N···I interactions with organoiodine compounds. nih.gov This indicates that in a multicomponent system, the this compound components can engage in both hydrogen and halogen bonding to direct the supramolecular architecture.
Table 2: Crystallographic Data for a Piperazinium Iodide Compound
| Parameter | Piperazine-1,4-diium diiodide–diiodine (1:1) researchgate.net |
|---|---|
| Chemical Formula | C₄H₁₂I₄N₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1558(7) |
| b (Å) | 7.4090(7) |
| c (Å) | 8.0824(8) |
| α (°) | 63.939(10) |
| β (°) | 67.290(10) |
| γ (°) | 65.418(10) |
| Volume (ų) | 338.01(7) |
This structural data highlights the dense packing arrangement facilitated by the strong and directional intermolecular forces present in this multicomponent solid. The analysis of such structures provides fundamental insights into how this compound can be utilized in crystal engineering to design new materials with tailored solid-state properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing piperazine hydroiodide derivatives with optimized bioactivity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions, followed by purification via recrystallization. Characterization employs elemental analysis and spectral techniques (e.g., NMR, FTIR) to confirm structural integrity. For example, modified derivatives incorporating beta-cyclodextran show reduced toxicity but require activity validation using infiltration anesthesia models (Table V, ). Toxicity assessments should follow OECD guidelines, while bioactivity is tested in vitro (e.g., antiplatelet assays) and in vivo (e.g., rodent models) .
Q. Which analytical techniques are effective for quantifying this compound in hydrophilic matrices?
- Methodological Answer : Reverse-phase cation-exchange HPLC using columns like Primesep 100/200 or Coresep 100 is optimal. Detection via ELSD, CAD, or LC/MS is necessary due to piperazine’s lack of UV activity. Mobile phases often include ACN/water with TFA (0.1%) for improved retention. For example, Primesep 200 achieves baseline separation at 1 mL/min flow rate with ELSD detection (40°C) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines (e.g., H311 for acute toxicity). Use PPE (gloves, goggles), ensure fume hood ventilation, and avoid skin contact. In case of exposure, rinse eyes with water for 15+ minutes and seek medical evaluation. Store in sealed containers under dry conditions to prevent hygroscopic degradation .
Advanced Research Questions
Q. How do structural modifications of this compound affect its protonation state and binding efficacy in PROTACs?
- Methodological Answer : Substituents on the piperazine ring alter pKa values, impacting solubility and target engagement. Experimental pKa determination (e.g., Sirius T3 platform) and computational tools like MoKa predict protonation states. For instance, methyl or trifluoromethyl groups reduce basicity, influencing interactions with E3 ligases in PROTACs. Validation requires SPR or ITC binding assays .
Q. What mechanisms underlie the antiviral activity of piperazine derivatives against alphaviruses like CHIKV?
- Methodological Answer : Molecular docking reveals piperazine binding to viral capsid hydrophobic pockets (e.g., CHIKV CVCP). Antiviral efficacy is quantified via plaque reduction assays (PRNT₅₀) and immunofluorescence for viral replication inhibition. Derivatives with trifluoromethyl groups show enhanced binding free energy (-8.2 kcal/mol) compared to unmodified analogs .
Q. How can contradictions in reported bioactivity of modified piperazine derivatives be resolved?
- Methodological Answer : Discrepancies arise from assay variability (e.g., in vitro vs. in vivo models) or structural nuances (e.g., beta-cyclodextran inclusion). Resolve via orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolite profiling) and comparative QSAR studies. For example, antiplatelet activity in some derivatives () may require validation in human platelet-rich plasma .
Q. What biosynthetic pathways enable the production of strained piperazine alkaloids like herquline A?
- Methodological Answer : Herquline A biosynthesis involves nonribosomal peptide synthetases (NRPS) forming dityrosine piperazine intermediates. P450 enzymes catalyze cross-linking, followed by stereoselective N-methylation triggering non-enzymatic cyclization. Computational modeling (DFT) rationalizes reaction energetics, enabling biomimetic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
